N-[(2E)-3-[4-(dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(3-methylphenyl)acetamide
Description
N-[(2E)-3-[4-(Dimethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-(3-methylphenyl)acetamide is a heterocyclic compound featuring a tetrahydrothieno[3,4-d][1,3]thiazole core with a 5,5-dioxide moiety. The molecule includes a dimethylaminophenyl group at position 3 and a 3-methylphenylacetamide substituent at position 2. The (2E) configuration indicates the geometry of the exocyclic double bond, which may influence its stereoelectronic properties and biological interactions.
The dimethylamino group enhances solubility in acidic environments (via protonation), while the 3-methylphenyl acetamide moiety may contribute to lipophilicity and target binding .
Properties
Molecular Formula |
C22H25N3O3S2 |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C22H25N3O3S2/c1-15-5-4-6-16(11-15)12-21(26)23-22-25(18-9-7-17(8-10-18)24(2)3)19-13-30(27,28)14-20(19)29-22/h4-11,19-20H,12-14H2,1-3H3 |
InChI Key |
SRXUFPVRMLGELQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N=C2N(C3CS(=O)(=O)CC3S2)C4=CC=C(C=C4)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the evidence, focusing on substituents, key features, and inferred bioactivities:
Key Comparative Insights:
Substituent Effects: The dimethylamino group in the target compound improves solubility compared to fluorinated () or methoxy-substituted analogs () but may reduce blood-brain barrier penetration relative to fluorinated derivatives . Electron-withdrawing groups (e.g., nitro in ) increase reactivity, whereas electron-donating groups (e.g., methoxy in ) stabilize aromatic systems .
Stereochemical Influence :
- The (2E) configuration in the target compound and Analog 8 contrasts with the (2Z) stereochemistry in , which could lead to divergent binding modes in chiral environments .
Biological Activity Trends: Thiadiazole derivatives (e.g., ) exhibit broad antimicrobial activity, suggesting the target compound may share similar mechanisms . Fluorinated analogs () are more suited for targeting lipophilic tissues, while polar substituents (e.g., dimethylamino) favor solubility-driven applications .
Synthetic Pathways: The target compound’s synthesis likely parallels methods in (thiourea-maleimide condensation) but requires tailored reagents for introducing dimethylamino and 3-methylphenyl groups .
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